![molecular formula C15H20Cl2N2O3 B2824128 tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate CAS No. 1445221-27-1](/img/structure/B2824128.png)
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain proteins. This inhibition can have various effects on the body, depending on the specific enzyme that is inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some studies have shown that this compound can inhibit the growth of certain cancer cells, while other studies have shown that it can have anti-inflammatory effects. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it can be used to inhibit the activity of specific enzymes, which can help researchers understand the role of these enzymes in various biological processes. Additionally, this compound has been shown to have low toxicity levels, which makes it safe to use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the synthesis of this compound is complex and requires a high level of expertise and precision. Additionally, this compound can be expensive to produce, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate in scientific research. One potential future direction is to use this compound in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, this compound could be used to study the role of specific enzymes in various biological processes, which could lead to a better understanding of these processes and the development of new therapies.
Conclusion:
This compound is a unique chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, and it has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate is a complex process that involves several steps. The synthesis of this compound is typically carried out in a laboratory setting, and the process involves the use of various reagents and solvents. The detailed synthesis method of this compound is beyond the scope of this paper, but it is important to note that the synthesis of this compound requires a high level of expertise and precision.
Scientific Research Applications
Tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate has been widely used in scientific research. This compound has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and future directions. The following are some of the scientific research applications of this compound:
properties
IUPAC Name |
tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)-propan-2-ylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-9(2)19(8-12(20)22-15(3,4)5)14(21)10-6-11(16)13(17)18-7-10/h6-7,9H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANGICLOSSNFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)OC(C)(C)C)C(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

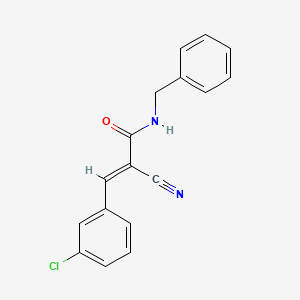
![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)
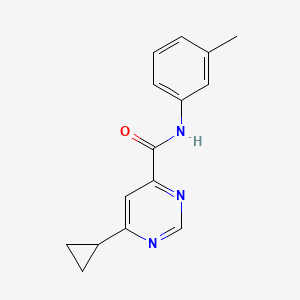

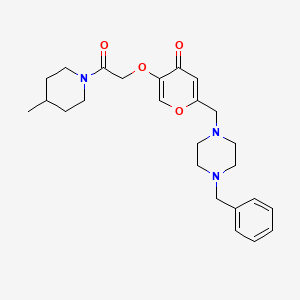

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
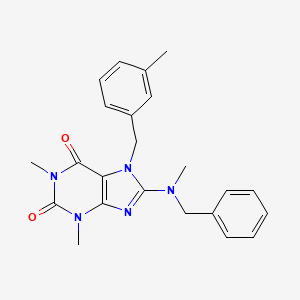
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)
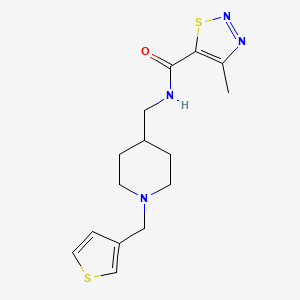
![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)